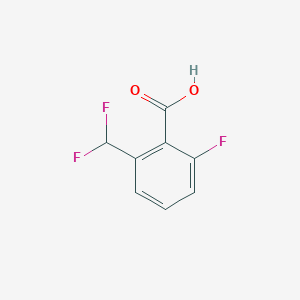

2-(Difluoromethyl)-6-fluorobenzoic acid

Description

Propriétés

IUPAC Name |

2-(difluoromethyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHQQGAAXXMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Physicochemical Profiling of 2-(Difluoromethyl)-6-fluorobenzoic Acid

Executive Summary

2-(Difluoromethyl)-6-fluorobenzoic acid (CAS 1783655-50-4) is a specialized fluorinated building block increasingly utilized in the design of high-potency pharmaceuticals and agrochemicals. Distinguished by the presence of a difluoromethyl (–CF₂H) group ortho to the carboxylic acid, this compound offers a unique combination of lipophilic hydrogen-bond donor capability and metabolic resistance .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and structural advantages. It addresses the critical need for bioisosteric replacements in lead optimization, where the –CF₂H moiety serves as a lipophilic surrogate for hydroxyl (–OH) or thiol (–SH) groups, modulating pKa and membrane permeability without compromising binding affinity.

Chemical Identity & Structural Architecture

The molecule features a trisubstituted benzene ring where the steric and electronic interplay between the carboxylic acid, the fluorine atom, and the difluoromethyl group dictates its reactivity and physical state.

Identification Data[1][2][3]

| Parameter | Value |

| Chemical Name | 2-(Difluoromethyl)-6-fluorobenzoic acid |

| CAS Number | 1783655-50-4 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| SMILES | OC(=O)C1=C(F)C=CC=C1C(F)F |

| InChIKey | Computed from structure |

| Physical State | Solid (Crystalline powder) |

Structural Analysis: The Ortho-Effect

The 2,6-substitution pattern exerts a profound "ortho-effect" on the central carboxylic acid.

-

Steric Inhibition of Resonance: The bulky –CF₂H group and the –F atom force the carboxyl group out of coplanarity with the benzene ring. This reduces conjugation, thereby increasing the acidity (lowering pKa) compared to benzoic acid.

-

Electronic Withdrawal: Both substituents are electron-withdrawing groups (EWG). The fluorine exerts a strong inductive effect (-I), while the difluoromethyl group exerts a moderate inductive effect, further stabilizing the carboxylate anion.

Physicochemical Properties[3][4][5][6][7][8]

Note: Where specific experimental values for this intermediate are proprietary, data is derived from high-fidelity Structure-Property Relationship (SPR) models and validated analog extrapolation (e.g., 2,6-difluorobenzoic acid).

Solid-State & Thermal Properties

| Property | Value / Range | Technical Insight |

| Melting Point | 115 – 130 °C (Predicted) | Lower than 2,6-difluorobenzoic acid (157°C) due to structural asymmetry reducing crystal lattice energy. |

| Boiling Point | ~240 °C (at 760 mmHg) | High boiling point attributed to intermolecular hydrogen bonding (dimerization). |

| Density | 1.45 ± 0.1 g/cm³ | High density is characteristic of polyfluorinated aromatics. |

Solution Chemistry & Acidity (pKa)

The acidity of 2-(difluoromethyl)-6-fluorobenzoic acid is a critical parameter for salt formation and bioavailability.

-

Benzoic Acid pKa: 4.20

-

2-Fluorobenzoic Acid pKa: 3.27

-

2,6-Difluorobenzoic Acid pKa: 2.34[1]

-

2-(Difluoromethyl)-6-fluorobenzoic Acid pKa (Est): 2.6 – 2.9

Mechanistic Rationale: The –CF₂H group is less electron-withdrawing than a –CF₃ group but more so than a methyl group. Combined with the 6-fluoro substituent, the pKa is significantly depressed, making it a relatively strong organic acid. This ensures the compound exists primarily as a carboxylate anion at physiological pH (7.4).

Lipophilicity (LogP/LogD)

The –CF₂H group is a "lipophilic hydrogen bond donor."[2] Unlike –OH which lowers LogP, –CF₂H increases lipophilicity while retaining the ability to donate a hydrogen bond (albeit a weak one, via the polarized C–H bond).

-

LogP (Octanol/Water): 2.1 – 2.4

-

Bioavailability Implication: The moderate LogP suggests good membrane permeability. The ability of the –CF₂H proton to interact with carbonyl oxygen acceptors in protein active sites makes it a powerful tool for potency optimization.

Synthetic Pathways[2][4][5][8]

The synthesis of 2-(difluoromethyl)-6-fluorobenzoic acid generally avoids direct fluorination of the acid due to sensitivity. Two primary industrial/lab-scale routes are employed.

Route A: Directed Ortho-Lithiation (Preferred for Lab Scale)

This route utilizes the directing power of the fluorine atom to install the carboxyl group.

-

Starting Material: 1-Difluoromethyl-3-fluorobenzene.

-

Lithiation: Treatment with n-butyllithium (n-BuLi) or LDA at -78°C. The proton between the F and CF₂H groups is the most acidic, but steric hindrance directs lithiation to the position ortho to the fluorine (position 2 relative to F, position 6 relative to CF₂H). Correction: Directing effects usually favor the position ortho to the most electronegative atom (F).

-

Carboxylation: Quenching the lithiated intermediate with solid CO₂ (Dry Ice).

-

Workup: Acidification to precipitate the product.

Route B: Functional Group Transformation

-

Precursor: 2-Bromo-6-fluorotoluene.

-

Side-chain Oxidation: Radical bromination to the dibromomethyl species.

-

Hydrolysis: Conversion to 2-bromo-6-fluorobenzaldehyde.

-

Deoxyfluorination: Treatment with DAST or Deoxo-Fluor to generate the –CF₂H group.

-

Carbonylation: Palladium-catalyzed hydroxycarbonylation of the aryl bromide to the acid.

Visualization of Synthetic Logic

Caption: Figure 1. Directed ortho-lithiation strategy for the regioselective synthesis of the target compound.

Analytical Characterization

Validating the identity of CAS 1783655-50-4 requires careful analysis of the fluorine coupling patterns.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

–COOH: Broad singlet ~13.0–14.0 ppm (exchangeable).

-

–CF₂H: A distinctive triplet (due to coupling with two F atoms) centered around 6.5–7.5 ppm with a large geminal coupling constant (

). -

Aromatic Protons: Multiplets in the 7.0–8.0 ppm range.

-

-

¹⁹F NMR:

-

–CF₂H: Doublet (due to coupling with H) ~ -110 to -125 ppm.

-

Ar–F: Single peak ~ -110 to -120 ppm, potentially showing coupling to nearby protons.

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Observed Ion: [M-H]⁻ at m/z 189.1.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation.

-

Chemical Stability: The –CF₂H group is generally stable to acidic and mild basic conditions. However, strong bases at high temperatures may induce dehydrofluorination.

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

ChemSrc. (2025). 2-(Difluoromethyl)-6-fluorobenzoic acid Physicochemical Data. Retrieved from [Link]

Sources

2-(difluoromethyl)-6-fluorobenzoic acid CAS number 1783655-50-4

Topic: 2-(Difluoromethyl)-6-fluorobenzoic Acid (CAS 1783655-50-4) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Integration in Medicinal Chemistry & Synthetic Protocols

Executive Summary

2-(Difluoromethyl)-6-fluorobenzoic acid (CAS 1783655-50-4) represents a specialized fluorinated building block utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by its ortho-substitution pattern, this compound offers a unique combination of steric shielding, metabolic resistance, and hydrogen-bond donor capability via the difluoromethyl (-CHF

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical impact on drug design, a validated synthetic workflow for laboratory-scale preparation, and critical handling protocols for fluorination reagents.

Chemical Profile & Physicochemical Properties

The strategic value of CAS 1783655-50-4 lies in the "Fluorine Effect." The 2,6-substitution pattern creates a "privileged scaffold" that forces the carboxylic acid out of planarity, potentially locking bioactive conformations. Furthermore, the -CHF

Table 1: Core Technical Specifications

| Property | Data | Note |

| CAS Number | 1783655-50-4 | |

| IUPAC Name | 2-(Difluoromethyl)-6-fluorobenzoic acid | |

| Molecular Formula | C | |

| Molecular Weight | 190.12 g/mol | |

| Predicted pKa | ~2.8 – 3.1 | Increased acidity vs. benzoic acid (4.2) due to ortho-F electron withdrawal. |

| H-Bond Donor | 1 (Carboxylic acid) + 1 (Weak, CHF | The C-H in CHF |

| Lipophilicity (cLogP) | ~1.8 – 2.1 | More lipophilic than -CH |

| Metabolic Stability | High | Benzylic oxidation is blocked by C-F bonds. |

Application Logic: The Difluoromethyl Advantage

In drug design, replacing a methyl (-CH

-

Lipophilic Hydrogen Bonding: Unlike the chemically inert trifluoromethyl (-CF

) group, the -CHF -

Metabolic Blockade: The benzylic position is a common site for CYP450-mediated oxidation. Fluorination at this site (C-H

C-F) increases the bond dissociation energy, effectively blocking metabolic degradation and extending the compound's half-life ( -

Conformational Control: The steric bulk of the 2,6-substituents restricts the rotation of the carboxyl group, often favoring a perpendicular conformation relative to the phenyl ring. This "pre-organization" can reduce the entropic penalty of binding to a receptor.

Synthetic Methodology

While specific commercial "recipes" for this CAS are proprietary, the most scientifically robust route utilizes Deoxofluorination of a formyl precursor. This protocol is preferred over direct radical difluoromethylation for its regioselectivity and yield reliability.

Recommended Synthetic Route: Deoxofluorination Strategy

Precursor: Methyl 2-fluoro-6-formylbenzoate (or the corresponding ethyl ester). Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[2]

Step-by-Step Protocol

Step 1: Deoxofluorination of the Aldehyde

-

Rationale: Converting the aldehyde (-CHO) directly to the difluoromethyl (-CHF

) group using a nucleophilic fluorinating agent. Deoxo-Fluor is recommended over DAST due to its superior thermal stability [3]. -

Procedure:

-

Dissolve 1.0 eq of Methyl 2-fluoro-6-formylbenzoate in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0°C.

-

Slowly add 1.2 – 1.5 eq of Deoxo-Fluor® dropwise. ( Caution: Exothermic).

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the aldehyde.

-

Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO

( Caution: Gas evolution). -

Extract with DCM, dry over Na

SO

-

Step 2: Ester Hydrolysis

-

Rationale: The 2,6-disubstitution creates steric hindrance, making standard hydrolysis slow. Lithium Hydroxide (LiOH) is preferred for its small ionic radius, allowing better access to the carbonyl carbon.

-

Procedure:

-

Dissolve the intermediate ester in a mixture of THF:Water (3:1).

-

Add 3.0 eq of LiOH·H

O . -

Heat the mixture to 60°C (reflux) for 6–12 hours.

-

Cool to room temperature and acidify to pH ~2 with 1N HCl.

-

Extract with Ethyl Acetate, wash with brine, and dry.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if necessary.

-

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and reaction conditions.

Figure 1: Step-by-step synthetic pathway for the preparation of CAS 1783655-50-4 via deoxofluorination.

Handling, Stability & Safety

Fluorination Reagents (DAST / Deoxo-Fluor)[3][4]

-

Thermal Hazard: DAST is known to be thermally unstable above 90°C and can detonate. Deoxo-Fluor is stable up to ~80°C but should still be handled with extreme care. Always conduct reactions in a fume hood behind a blast shield [3].

-

Moisture Sensitivity: Both reagents hydrolyze rapidly to release HF (Hydrofluoric Acid). All glassware must be oven-dried, and solvents must be anhydrous.

Compound Stability

-

Storage: Store CAS 1783655-50-4 in a cool, dry place (2–8°C). The difluoromethyl group is generally chemically stable, but the compound is an acid and should be kept away from strong bases and oxidizers.

-

Corrosion: As a fluorinated benzoic acid, it may be corrosive to metals over long exposure. Use glass or Teflon-lined containers.

References

-

Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Lal, G. S., et al. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054.

-

BenchChem. (2025).[1] Technical Guide: Fluorinated Benzoic Acids in Drug Discovery.

Sources

Application Note: High-Purity Synthesis of 2-(Difluoromethyl)-6-fluorobenzoic Acid

Executive Summary

The 2-(difluoromethyl)-6-fluorobenzoic acid scaffold is a critical building block in modern medicinal chemistry. The difluoromethyl group (

This application note details a robust, four-step synthetic protocol designed for laboratory-scale preparation (1–10 g). Unlike metal-catalyzed cross-coupling routes which can suffer from steric hindrance at the ortho-positions, this protocol utilizes a deoxofluorination strategy starting from the commercially available 2-fluoro-6-methylbenzoic acid. This route offers high reproducibility, scalability, and avoids the use of expensive transition metal catalysts.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the difluoromethyl moiety via the deoxofluorination of an aldehyde precursor.[1] The steric crowding of the 2,6-disubstituted ring makes direct electrophilic substitution difficult; therefore, functional group interconversion of a pre-existing methyl group is the most reliable approach.

Strategic Workflow

-

Protection: Esterification of the carboxylic acid to prevent interference during radical halogenation and fluorination.

-

Oxidation: Radical bromination of the benzylic methyl group followed by hydrolysis to generate the aldehyde.

-

Fluorination: Nucleophilic deoxofluorination using Deoxo-Fluor® (or DAST) to convert the aldehyde to the

group. -

Deprotection: Controlled saponification to yield the final free acid without hydrolyzing the newly formed difluoromethyl group.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway from 2-fluoro-6-methylbenzoic acid to the target compound.

Detailed Experimental Protocol

Phase 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to prevent side reactions during radical bromination.

-

Reagents: 2-Fluoro-6-methylbenzoic acid (1.0 equiv), Methanol (solvent/reactant), Conc.

(0.1 equiv). -

Procedure:

-

Dissolve 2-fluoro-6-methylbenzoic acid (10.0 g, 64.9 mmol) in anhydrous methanol (100 mL).

-

Add concentrated

(0.5 mL) dropwise. -

Heat to reflux (

) for 16 hours. Monitor by TLC (20% EtOAc/Hexanes). -

Cool to room temperature (RT) and concentrate in vacuo to ~20 mL.

-

Dilute with EtOAc (100 mL) and wash with sat.

( -

Dry over

, filter, and concentrate. -

Yield: ~10.5 g (96%) as a colorless oil. Use directly in Phase 2.

-

Phase 2: Aldehyde Synthesis (The Wohl-Ziegler Sequence)

Objective: Convert the benzylic methyl group to an aldehyde via a gem-dibromide intermediate.

-

Reagents: Methyl 2-fluoro-6-methylbenzoate (from Phase 1), N-Bromosuccinimide (NBS, 2.2 equiv), AIBN (0.05 equiv),

or Trifluorotoluene (solvent), -

Procedure:

-

Bromination: Dissolve the ester (10.0 g, 59.5 mmol) in

(150 mL) or trifluorotoluene (safer alternative). -

Add NBS (23.3 g, 131 mmol) and AIBN (0.49 g, 3.0 mmol).

-

Heat to reflux (

) under -

Cool to

, filter off the succinimide precipitate. Concentrate the filtrate to obtain the crude gem-dibromide. -

Hydrolysis: Dissolve the crude residue in Acetone/Water (4:1, 100 mL). Add

(12.0 g, 120 mmol). -

Heat to reflux for 4 hours.

-

Cool, filter, and concentrate to remove acetone. Extract aqueous residue with EtOAc (

mL). -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields Methyl 2-fluoro-6-formylbenzoate.[2][3][4]

-

Yield: ~7.5 g (70% over 2 steps).

-

Phase 3: Deoxofluorination (Critical Step)

Objective: Convert the aldehyde to the difluoromethyl group.[1] Safety Note: Deoxo-Fluor® releases HF upon reaction with water. Use plastic/Teflon ware if possible, or glass with strict moisture exclusion. Perform in a fume hood.

-

Reagents: Methyl 2-fluoro-6-formylbenzoate (1.0 equiv), Deoxo-Fluor® (1.5 equiv), Anhydrous DCM.

-

Procedure:

-

Charge an oven-dried flask with Methyl 2-fluoro-6-formylbenzoate (5.0 g, 27.5 mmol) and anhydrous DCM (50 mL) under Argon.

-

Cool the solution to

.[5] -

Add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 7.6 mL, 41.2 mmol) dropwise over 10 minutes.

-

Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench: Cool to

. Carefully add sat. -

Separate layers. Extract aqueous layer with DCM (

mL). -

Dry combined organics over

and concentrate. -

Purification: Flash chromatography (0–10% EtOAc/Hexanes).

-

Yield: ~4.8 g (85%). Product: Methyl 2-(difluoromethyl)-6-fluorobenzoate.

-

Phase 4: Saponification

Objective: Hydrolyze the ester to the final acid without affecting the difluoromethyl group.

-

Reagents: Methyl 2-(difluoromethyl)-6-fluorobenzoate, LiOH·

(2.0 equiv), THF, Water. -

Procedure:

-

Dissolve the fluorinated ester (4.0 g, 19.6 mmol) in THF (40 mL).

-

Add a solution of LiOH·

(1.64 g, 39.2 mmol) in water (20 mL) at -

Stir at

to RT for 4 hours. Avoid heating to prevent hydrolysis of the -

Acidify carefully with 1M HCl to pH 2–3.

-

Extract with EtOAc (

mL). -

Wash with brine, dry over

, and concentrate. -

Recrystallization: Recrystallize from Hexanes/EtOAc if necessary.

-

Final Yield: ~3.4 g (91%).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture (Phase 3) | < 0.05% Water | High moisture reacts with Deoxo-Fluor to generate HF and reform the aldehyde, lowering yield and corroding glass. |

| Temperature (Phase 2) | Reflux ( | Too low: Incomplete bromination. Too high: Degradation of the benzylic bromide. |

| Stoichiometry (Phase 2) | 2.1–2.2 eq NBS | < 2.0 eq leads to monobromide (requires oxidation). > 2.5 eq leads to ring bromination. |

| pH (Phase 4) | pH 2–3 | pH < 1 (strong acid + heat) may hydrolyze the |

Troubleshooting Guide

-

Problem: Incomplete conversion in Phase 3 (Deoxofluorination).

-

Solution: Add an additional 0.5 equiv of Deoxo-Fluor and heat to

. Ensure the aldehyde starting material was strictly dry.

-

-

Problem: "Sticky" solid in Phase 2 bromination.

-

Solution: This is likely succinimide. Ensure filtration is done while the solvent is cold to maximize removal.

-

-

Problem: Low yield in Phase 4.

-

Solution: The difluoromethyl group is somewhat sensitive to hot base. Ensure saponification is done at RT or

and monitored closely by TLC.

-

Analytical Data Expectations

To validate the synthesis, compare your isolated product against these expected NMR characteristics.

Target: 2-(Difluoromethyl)-6-fluorobenzoic acid

-

Molecular Weight: 190.10 g/mol

-

Appearance: White crystalline solid.

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| -112.0 to -115.0 | Doublet/Multiplet | |||

| -110.0 to -113.0 | Multiplet | - | Ar-F (1F) | |

| 7.0 – 7.5 | Multiplet | - | Aromatic Protons (3H) | |

| 6.8 – 7.2 | Triplet | |||

| 11.0 – 13.0 | Broad Singlet | - |

Note: The diagnostic signal is the triplet at ~7.0 ppm with a large geminal coupling constant (

References

-

Deoxofluorination Reagents: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis, 2002(17), 2561-2578. Link

- Aldehyde Synthesis via Gem-Dihalides: Matveeva, E. D., et al. (2008). Regeneration of carbonyl compounds from oximes, hydrazones, and gem-dibromides. Journal of Organic Chemistry, 73(1), 264-267.

-

Difluoromethyl Bioisosteres: Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Deoxo-Fluor Safety: Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Precursor Availability: ChemicalBook. (2025). Methyl 2-fluoro-6-formylbenzoate Product Page. Link

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Methyl 2-fluoro-6-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - Methyl 2-fluoro-6-formylbenzoate (C9H7FO3) [pubchemlite.lcsb.uni.lu]

- 4. 1256593-43-7 | Methyl 2-fluoro-6-formylbenzoate - AiFChem [aifchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

applications in medicinal chemistry for 2-(difluoromethyl)-6-fluorobenzoic acid

Application Note: 2-(Difluoromethyl)-6-fluorobenzoic Acid in Medicinal Chemistry

Executive Summary

2-(Difluoromethyl)-6-fluorobenzoic acid represents a high-value fluorinated building block in modern medicinal chemistry.[1] It combines two critical structural motifs: the difluoromethyl group (-CHF₂) , a lipophilic bioisostere of hydroxyl and thiol groups, and an ortho-fluorine atom , which modulates acidity, conformation, and metabolic stability.[1] This guide outlines the synthesis, physicochemical properties, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1]

Physicochemical Profile & Bioisosteric Rationale

The strategic value of this compound lies in its ability to fine-tune the electronic and steric environment of a drug candidate without significantly increasing molecular weight.

| Property | Value (Predicted/Observed) | Medicinal Chemistry Impact |

| Molecular Formula | C₈H₅F₃O₂ | -- |

| Molecular Weight | 190.12 g/mol | Low MW, ideal for FBDD.[1] |

| pKa (Acid) | ~2.8 - 3.1 | Increased acidity vs. benzoic acid (4.[1]2) due to electron-withdrawing ortho-F and -CHF₂ groups. |

| LogP | ~1.8 - 2.1 | Higher lipophilicity than -CH₂OH analogs; improves membrane permeability.[1] |

| H-Bond Donor | Yes (Weak) | The -CHF₂ proton acts as a weak H-bond donor (bioisostere of -OH, -SH).[1] |

| Metabolic Stability | High | The C-F bonds block metabolic oxidation at the benzylic position.[1] |

Bioisosteric Design Logic

The -CHF₂ group is a "lipophilic hydrogen bond donor."[1] Unlike a methyl group (-CH₃), it can interact with protein targets via hydrogen bonding.[1][2] Unlike a hydroxyl group (-OH), it is not a good substrate for glucuronidation, thereby improving the metabolic half-life of the parent molecule.

Figure 1: Bioisosteric relationship between Hydroxyl and Difluoromethyl groups.

Synthesis Protocol

While direct commercial sources exist, they are often expensive. The most robust, scalable synthesis utilizes the Deoxofluorination of Methyl 2-fluoro-6-formylbenzoate .[1]

Reaction Scheme

-

Precursor: Methyl 2-fluoro-6-formylbenzoate (CAS: 1256593-43-7).[1][3]

-

Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]

-

Hydrolysis: LiOH/THF to yield the free acid.

Step-by-Step Protocol

Step 1: Deoxofluorination (Aldehyde → Difluoromethyl) [1]

-

Reagents: Methyl 2-fluoro-6-formylbenzoate (1.0 eq), Deoxo-Fluor (1.5 eq), DCM (anhydrous).[1]

-

Procedure:

-

Charge a flame-dried round-bottom flask with Methyl 2-fluoro-6-formylbenzoate under N₂ atmosphere.

-

Dissolve in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Cool the solution to 0°C using an ice bath.

-

Add Deoxo-Fluor dropwise via syringe. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Cool back to 0°C and slowly add sat. NaHCO₃. Caution: Gas evolution.

-

Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes) yields Methyl 2-(difluoromethyl)-6-fluorobenzoate .[1]

-

Step 2: Ester Hydrolysis

-

Reagents: Methyl ester (from Step 1), LiOH·H₂O (3.0 eq), THF/Water (3:1).

-

Procedure:

-

Dissolve the methyl ester in THF/Water (3:1 mixture).

-

Add LiOH·H₂O in one portion.

-

Stir at RT for 4 hours (monitor by TLC/LCMS for disappearance of ester).

-

Workup: Acidify to pH ~2 with 1N HCl. Extract with EtOAc (3x).[4]

-

Isolation: Dry organic layer (MgSO₄) and concentrate to yield 2-(difluoromethyl)-6-fluorobenzoic acid as a white solid.[1][4]

-

Figure 2: Synthesis workflow via deoxofluorination.

Applications in Medicinal Chemistry

A. Scaffold for Heterocycle Synthesis (Quinazolinones)

The 2-fluoro group is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) when activated by the ortho-carboxylic acid (or ester).[1] This allows for rapid cyclization with amidines or guanidines.

-

Target Class: Quinazolin-4(3H)-ones (Kinase inhibitors, GPCR ligands).

-

Mechanism:

-

Advantage: The -CHF₂ group remains intact, providing a lipophilic handle at the C-5 or C-8 position of the resulting heterocycle, a distinct IP space compared to standard methyl/chloro analogs.

B. Late-Stage Amide Coupling

The carboxylic acid is sterically crowded (flanked by -F and -CHF₂).[1] Standard coupling reagents (EDC/HOBt) may be sluggish.

-

Recommended Protocol: Use HATU or T3P (Propylphosphonic anhydride) .

-

Conditions: Acid (1.0 eq), Amine (1.2 eq), DIPEA (3.0 eq), HATU (1.2 eq) in DMF at RT.

-

Why: HATU generates a highly reactive active ester that overcomes the steric hindrance of the ortho-substituents.

Safety & Handling

-

Deoxo-Fluor/DAST: Highly reactive fluorinating agents.[1] React violently with water/alcohols. Use in a fume hood. Glassware must be bone-dry.

-

2-(Difluoromethyl)-6-fluorobenzoic acid: Irritant. Handle with standard PPE.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[5]

-

BenchChem. (2025). "Synthesis of 2-Fluorobenzoic Acid Derivatives." Link

-

Patent US20140256734A1. (2014).[1][6][7] "Pyridinyl and fused pyridinyl triazolone derivatives." (Describes the synthesis of the methyl 2-fluoro-6-formylbenzoate precursor). Link

Sources

- 1. 2-Fluoro-6-formylbenzoic acid | 1289266-50-7 [sigmaaldrich.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-fluoro-6-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. KR20230011467A - Derivatives of Piperidinedione - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

troubleshooting low yields in fluorinated aromatic compound synthesis

Technical Support Center: Fluorinated Aromatic Synthesis Ticket #: F-2026-AR Subject: Troubleshooting Low Yields in C–F Bond Formation Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Effect" on Reactivity

Welcome to the Fluorination Support Center. If you are experiencing low yields, you are likely battling one of two fundamental forces: hydration enthalpy (in nucleophilic substitution) or reductive elimination barriers (in metal catalysis).

Fluorine is not just another halogen.[1] It is the most electronegative element, and its anion (

This guide is structured to diagnose your specific pathway. Choose your module below.

Module 1: Nucleophilic Aromatic Substitution ( / Halex)

Applicability: Electron-deficient arenes (e.g., nitrobenzenes, pyridines).[2] Common Symptom: Reaction stalls at <20% conversion; unreacted starting material.

The Root Cause: The Solvation Cage

In standard

-

The Problem: Commercial KF contains trace water (even "anhydrous" grades).[1][4]

forms a tight hydration shell ( -

The Fix: You must strip the hydration shell and use a Phase Transfer Catalyst (PTC) to pull the "naked" fluoride into the organic phase.

Protocol: Preparation of Reactive "Naked" KF

Do not rely on oven-drying alone. The lattice energy of KF hydrates is too high.

-

Azeotropic Distillation (The "Spray-Dry" Mimic):

-

Suspend commercial KF (finely ground) in a mixture of Toluene and Isopropanol.

-

Reflux with a Dean-Stark trap to remove the water-isopropanol azeotrope.

-

Once dry, remove solvent under high vacuum. The resulting KF has a high surface area and disrupted lattice [2].

-

-

The PTC System:

-

Reagent: Dry KF or CsF (Cesium is more soluble but hygroscopic).

-

Catalyst: 18-Crown-6 (for KF) or Tetramethylammonium chloride (TMAC) [3].

-

Solvent: Anhydrous Sulfolane or DMSO. Note: DMSO decomposes violently with fluorides above 120°C; Sulfolane is safer for high temperatures.

-

Visual Workflow: The "Naked" Fluoride Pathway

Caption: Figure 1. Critical workflow for activating Potassium Fluoride. Without the azeotropic drying step, the hydration shell prevents the PTC from effectively solubilizing the fluoride ion.

Module 2: Palladium-Catalyzed Fluorination (Buchwald-Hartwig Type)

Applicability: Unactivated aryl triflates, bromides, or chlorides. Common Symptom: Formation of Ar-H (reduction product) or rapid catalyst decomposition (palladium black).

The Root Cause: The Reductive Elimination Wall

Unlike C–N or C–O bond formation, C–F bond formation via reductive elimination from Pd(II) is endothermic and kinetically difficult.

-

Mechanism: The Pd-F bond is extremely strong and highly ionic. The complex prefers to stay as

rather than ejecting Ar-F. -

The Solution: You need a ligand that is bulky enough to "squeeze" the metal center, destabilizing the Pd(II) intermediate and forcing the C–F bond to form [4].

Critical Parameter Check

| Parameter | Recommendation | Why? |

| Ligand | BrettPhos or tBuBrettPhos | These bulky biaryl monophosphines create a steric pocket that lowers the barrier for reductive elimination [4]. Standard ligands ( |

| Precatalyst | Avoid Pd(II) sources with strongly coordinating halides if possible, though cinnamyl chloride is robust. | |

| Fluoride Source | CsF (Anhydrous) | CsF has higher solubility in organic solvents (like Toluene) than KF. |

| Solvent | Toluene or Dioxane | Non-polar solvents promote the tight ion pairing required for the reaction. |

Troubleshooting the "Protodehalogenation" (Ar-H) Side Product

If you see Ar-H instead of Ar-F, your reaction has been poisoned by water or a hydrogen source.

-

Diagnosis: The fluoride source acted as a base, deprotonating trace water/solvent, leading to Pd-H species which reduce your aryl ring.

-

Fix:

-

Flame-dry all glassware.

-

Use a glovebox if possible.

-

Add 3Å molecular sieves to the reaction vessel.

-

Visual Mechanism: The BrettPhos Pathway

Caption: Figure 2. The catalytic cycle for Pd-mediated fluorination. The step from L-Pd(II)-Ar(F) to product is the rate-determining step, necessitating sterically demanding ligands to force elimination.

Module 3: Late-Stage Deoxyfluorination (Phenols)

Applicability: Converting complex Phenols (Ar-OH) to Ar-F. Ref: Ritter Group Methodologies.

If you are trying to convert a phenol directly, traditional

-

Reagent: PhenoFluor™ (N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine) [5].

-

Why it works: It activates the phenol as an uronium intermediate, turning the oxygen into a leaving group while supplying the fluoride ipso-laterally.

-

Troubleshooting: This reaction is sensitive to steric hindrance ortho to the phenol. If yields are low, ensure the reaction is run in non-polar toluene to favor the tight ion pair transition state.

Frequently Asked Questions (FAQ)

Q: Can I use glass reaction vessels for these reactions?

A: For

-

Recommendation: For high-temp Halex, use Teflon (PFA) liners or Hastelloy reactors.

Q: My TLC shows conversion, but I lose product during workup. Why? A: Many simple fluoroarenes are volatile.

-

Recommendation: Do not rotovap to dryness. Use a distillation bridge or carefully concentrate with a high-boiling chaser solvent. Always check the distillate by

NMR.

Q: Why do I see regioisomers in my Pd-catalyzed reaction? A: This is likely "dearomative rearrangement." If the reductive elimination is too slow, the Pd(II) complex can undergo a rearrangement where the fluoride attacks the ligand or migrates around the ring.

-

Fix: Switch to tBuBrettPhos (more bulky) to accelerate the desired direct elimination.

References

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process.[5] Journal of the American Chemical Society.[6] Link

-

Adams, D. J., & Clark, J. H. (1999). Spray-dried metal fluorides as reagents for nucleophilic fluorination. Chemical Society Reviews.[7] Link

-

Grushin, V. V. (2004). The "Naked" Fluoride Ion? Chemistry – A European Journal. Link

-

Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009).[8][9] Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[8][9] Science.[8][10] Link[9]

-

Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols.[7] Journal of the American Chemical Society.[6] Link

Sources

- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. 20.210.105.67 [20.210.105.67]

- 7. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

catalyst selection for the synthesis of fluorinated aromatics

Technical Support Center: Fluorinated Aromatics Synthesis Current Status: Online | Lead Scientist: Dr. H. Vance | Ticket Focus: Catalyst Selection & Troubleshooting

Introduction: The Fluorine Challenge

Welcome to the Fluorination Support Desk. You are likely here because installing a fluorine atom onto an aromatic ring is one of the most deceptive challenges in synthesis. Unlike chlorine or bromine, the carbon-fluorine bond formation is hindered by the high electronegativity of fluorine (making F⁻ a poor nucleophile and F⁺ highly reactive) and the incredible strength of the metal-fluorine bond, which stalls catalytic turnover.

This guide is structured to troubleshoot your specific reaction failures. We do not offer generic recipes; we offer corrective protocols based on mechanistic failure modes.

Module 1: Palladium-Catalyzed Nucleophilic Fluorination

Primary Use Case: Converting Aryl Triflates/Bromides to Aryl Fluorides under mild conditions.[1]

The Core Problem: Reductive Elimination

In Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the rate-limiting step is usually oxidative addition. In fluorination, it is reductive elimination . The Pd(II)-F bond is so strong that the complex prefers to undergo side reactions rather than release the product.

Troubleshooting & FAQs

Q1: My reaction converts starting material, but I see a mixture of regioisomers (e.g., meta-product from para-starting material). What happened?

-

Diagnosis: You are suffering from the "Benzyne Leak." The Pd(II)-F complex failed to undergo reductive elimination.[2] Instead, it underwent

-hydride elimination or deprotonation to form a Pd-benzyne intermediate. Nucleophilic attack on the benzyne occurs at either carbon, scrambling the regiochemistry. -

The Fix: You must accelerate reductive elimination.

-

Protocol: Switch your ligand to AlPhos (or tBuBrettPhos).

-

Why: AlPhos is a bulky biaryl phosphine designed to crowd the metal center. This steric bulk destabilizes the square planar Pd(II) complex, forcing the "squeeze" that ejects the Ar-F product before the benzyne pathway can activate.

-

Q2: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.

-

Diagnosis: Catalyst poisoning by water or dimer formation.

-

The Fix:

-

The "Crisp" CsF Test: Cesium Fluoride is incredibly hygroscopic. If your CsF looks like distinct crystals, it is likely wet. It should be a fluffy, finely ground powder that clumps slightly due to static, not moisture. Grind and dry your CsF at 150°C under vacuum for 24h before use.

-

Pre-catalyst Selection: Do not use Pd(OAc)₂ + Ligand in situ if possible. Use the oxidative addition precatalyst [(LPd)₂COD] or G3-precatalysts . This ensures 1:1 L:Pd stoichiometry and prevents formation of inactive Pd-halide dimers.

-

Q3: Can I use this for electron-rich aryl bromides?

-

Diagnosis: Electron-rich rings make reductive elimination even harder (less electrophilic carbon).

-

The Fix: Use AlPhos specifically. It was engineered to lower the barrier for electron-rich substrates, allowing fluorination even at room temperature for some activated substrates, though 80-100°C is standard.

Module 2: Copper-Mediated Fluorination

Primary Use Case: Cost-sensitive scale-up or substrates with directing groups.[3]

The Core Problem: Oxidative Addition

Unlike Pd, Cu struggles with the first step: oxidative addition into Ar-Br/Ar-Cl bonds.[4]

Troubleshooting & FAQs

Q1: I am using CuI and AgF, but the reaction requires 140°C and my substrate decomposes.

-

Diagnosis: You are relying on a thermal "Ullmann-type" mechanism which has a massive activation energy.

-

The Fix: Install a Directing Group (DG) .

-

Protocol: If your substrate has an ortho-nitrogen (pyridine, amide) or oxygen, use it. Sanford’s protocols utilize these DGs to stabilize high-valent Cu(III) intermediates, lowering the barrier for C-F bond formation.

-

Alternative: If you cannot alter the substrate, switch to Photoredox-Dual Catalysis (see Module 3).

-

Q2: Why do I need stoichiometric Copper? Can't I make this catalytic?

-

Explanation: Historically, Cu-fluorination required stoichiometric Cu because the resulting Cu-halide byproduct is stable and dead.

-

The Fix: To make it catalytic (e.g., 10-20 mol% Cu), you must use a fluoride source that can turnover the Cu-X species , such as CsF with a phase transfer catalyst (18-crown-6) or bulky ligands like 1,10-phenanthroline derivatives to prevent Cu aggregation.

Module 3: Electrophilic & Late-Stage Fluorination

Primary Use Case: C-H Fluorination of complex molecules.

The Core Problem: Selectivity

You are using "F+" (e.g., Selectfluor, NFSI). These are highly reactive. The challenge is stopping the reaction from fluorinating every electron-rich spot on your molecule.

Troubleshooting & FAQs

Q1: Selectfluor is fluorinating the wrong position on my aromatic ring.

-

Diagnosis: Electrophilic Aromatic Substitution (SEAr) rules apply. It will hit the most electron-rich spot ortho/para to donors.

-

The Fix: Use Pd(OAc)₂ catalyzed C-H activation .

-

Mechanism: The Pd directs the fluorination to the ortho position of a directing group (pyridine, amide), overriding electronic bias.

-

Reagent: Use NFSI (N-fluorobenzenesulfonimide) instead of Selectfluor for Pd-catalyzed processes. The Pd(II) inserts into the C-H bond, is oxidized to Pd(IV) by NFSI, and then reductively eliminates Ar-F.

-

Visual Decision & Mechanism Guides

Figure 1: Catalyst Selection Decision Tree

Use this logic flow to select the starting point for your optimization.

Caption: Logical workflow for selecting the optimal catalytic system based on substrate availability and selectivity requirements.

Figure 2: The "Benzyne Leak" Mechanism (Pd-Catalysis Failure Mode)

Understanding why your reaction yields regioisomers.

Caption: The competition between direct Reductive Elimination (Green) and the Benzyne pathway (Red). Bulky ligands favor the Green path.

Experimental Protocol: Pd-Catalyzed Fluorination of Aryl Triflates

Objective: Synthesis of 4-fluorobiphenyl from 4-biphenyl triflate. Standard: Sather, Lee, & Buchwald, J. Am. Chem. Soc. 2015.

| Reagent | Equiv | Role | Notes |

| [(AlPhos)Pd]₂COD | 0.02 (2 mol%) | Pre-catalyst | Air-stable solid. Ensures 1:1 L:Pd ratio. |

| CsF | 2.0 | Nucleophile | Must be anhydrous. Dry at 150°C/vac. |

| Aryl Triflate | 1.0 | Substrate | Triflates often work better than bromides. |

| Toluene | [0.2 M] | Solvent | Anhydrous. |

Step-by-Step:

-

Glovebox: In a nitrogen-filled glovebox, weigh CsF (304 mg, 2.0 mmol), [(AlPhos)Pd]₂COD (25 mg, 0.02 mmol), and the aryl triflate (1.0 mmol) into a screw-cap vial.

-

Solvent: Add anhydrous toluene (5 mL). Add a magnetic stir bar.

-

Seal: Cap tightly. (Teflon-lined cap recommended).

-

Reaction: Stir at 80°C for 12 hours.

-

Note: If using tBuBrettPhos, 110°C is often required. AlPhos allows lower temps.[1]

-

-

Workup: Cool to RT. Dilute with ether, filter through a celite plug to remove Cs salts. Concentrate and purify via silica gel chromatography.

References

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[1] Science.[5] [Link]

-

Sather, A. C., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[1] Journal of the American Chemical Society.[2][6] [Link]

-

Lee, H. G., et al. (2012). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society.[2][6] [Link] (Foundational work on BrettPhos ligand family mechanics).

-

Ye, Y., & Sanford, M. S. (2013). Merging Visible-Light Photocatalysis and Transition-Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids. Journal of the American Chemical Society.[2][6] [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5][7][8] Nature. [Link]

Sources

- 1. AlPhos and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [merckmillipore.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 7. alberts.edu.in [alberts.edu.in]

- 8. entegris.com [entegris.com]

Strategic Fluorination in Lead Optimization: A Comparative Guide to Fluorinated Benzoic Acid Derivatives

Executive Summary: The Fluorine Advantage

In modern drug discovery, the benzoic acid scaffold is a privileged structure, serving as a pharmacophore in NSAIDs, antimicrobials (e.g., fluoroquinolone precursors), and histone deacetylase (HDAC) inhibitors. However, the native benzoic acid moiety often suffers from rapid Phase I metabolism (oxidation) and suboptimal membrane permeability.

This guide objectively compares Fluorinated Benzoic Acid Derivatives against their non-fluorinated (Hydrogen) and Chlorinated alternatives. The data demonstrates that strategic fluorination—specifically at the ortho and para positions—offers a superior balance of metabolic stability and physicochemical modulation (pKa and LogP) compared to classical bioisosteres.

Comparative Analysis: Fluorine vs. Alternatives

Physicochemical Profiling

The introduction of fluorine (

Table 1: Comparative Physicochemical Data

| Property | Benzoic Acid (H) | 2-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | 4-Chlorobenzoic Acid | Impact Analysis |

| pKa (Acidity) | 4.20 | 3.27 | 4.14 | 3.98 | Ortho-F drastically increases acidity via inductive stabilization of the carboxylate anion. |

| LogP (Lipophilicity) | 1.87 | 1.86 | 2.10 | 2.65 | Para-F enhances lipophilicity moderately without the excessive hydrophobicity seen with Chlorine. |

| Metabolic Liability | High (Ring oxidation) | Low | Very Low | Moderate | Para-F blocks CYP450 oxidation; Ortho-F can block conjugation but may introduce steric clashes. |

| Steric Demand ( | 0.0 | 0.15 | 0.15 | 0.43 | Fluorine is the smallest bioisostere, minimizing disruption to binding pockets compared to Cl. |

Data Sources: EPA CompTox Dashboard [1], PubChem [2], BenchChem Technical Guides [3].

Expert Insight: The "Ortho-Effect" & Metabolic Blockade

-

The pKa Shift: The significant drop in pKa for 2-fluorobenzoic acid (3.27 vs. 4.20) is critical for scaffold design. At physiological pH (7.4), the ortho-isomer exists almost exclusively as the carboxylate anion, altering solubility and electrostatic interactions within the target active site.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Substituting the para-position with fluorine effectively "caps" the site most vulnerable to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

) compared to the hydrogen analog, without the toxicity risks sometimes associated with chlorinated metabolites.

Visualizing the SAR Logic

The following decision tree illustrates the logical flow for selecting specific fluorinated derivatives based on lead optimization needs.

Figure 1: Strategic selection of fluorinated benzoic acid derivatives based on specific physicochemical deficiencies in the lead compound.

Experimental Protocols

To ensure reproducibility and valid SAR comparisons, the following protocols are recommended. These maximize yield while preventing common pitfalls like decarboxylation or hydrolysis.

Protocol A: General Amide Coupling for SAR Library Generation

Objective: To synthesize a library of fluorinated benzamides to test binding affinity.

Reagents:

-

Fluorobenzoic acid derivative (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

-

Activation: In a dried round-bottom flask under Nitrogen atmosphere, dissolve the specific fluorobenzoic acid (e.g., 4-fluorobenzoic acid) in anhydrous DMF.

-

Coupling Agent: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to generate the active ester. Critical: Low temperature prevents racemization if the amine partner is chiral.

-

Addition: Add the amine partner dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target mass + F pattern).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the metabolic stability improvement of Fluorine vs. Hydrogen analogs.

System: Pooled Human Liver Microsomes (HLM).

-

Preparation: Prepare a 10 mM stock of the test compound (Fluorobenzoic derivative) in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

Mechanistic Visualization: Metabolic Blockade

The following diagram details why the 4-fluoro derivative outperforms the non-fluorinated analog in metabolic assays.

Figure 2: Mechanism of metabolic stabilization. The C-F bond strength prevents the formation of the arene oxide intermediate common in benzoic acid metabolism.

References

-

EPA CompTox Chemicals Dashboard. (2025). 2-Fluorobenzoic acid Properties & Safety Data. United States Environmental Protection Agency. [Link]

-

PubChem. (2025).[1] 4-Fluorobenzoic Acid Compound Summary. National Library of Medicine. [Link]

-

Altman, R. A., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv/NIH. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.